5-Methyl-2-piperazinone HCl

Catalog No.
S13622483
CAS No.
M.F
C5H11ClN2O
M. Wt
150.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-piperazinone HCl

Product Name

5-Methyl-2-piperazinone HCl

IUPAC Name

5-methylpiperazin-2-one;hydrochloride

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H

InChI Key

DIZRUANCFYJHNH-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CN1.Cl

5-Methyl-2-piperazinone hydrochloride is a heterocyclic compound that belongs to the piperazine family. Its molecular formula is C₅H₁₁ClN₂O, and it features a piperazine ring substituted with a methyl group at the 5-position. This compound is recognized for its role as an efficient synthetic intermediate in organic chemistry, particularly in the synthesis of various amines and other nitrogen-containing compounds. The hydrochloride form enhances its solubility in water, making it more accessible for various

  • Acylation: The amine groups in the piperazine ring can react with acyl halides or acid anhydrides to form amides, allowing for functional group modifications .
  • Alkylation: The compound can be alkylated using alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl chains, which is useful for introducing different functional groups .
  • Cyclization: It can participate in cyclization reactions, often involving 1,2-diamine derivatives and sulfonium salts, leading to the formation of various cyclic compounds.
  • Reductive Coupling: This compound can also be involved in reductive coupling reactions, contributing to the formation of larger molecular structures .

The synthesis of 5-Methyl-2-piperazinone hydrochloride can be achieved through several methods:

  • Cyclization of 1,2-Diamine Derivatives: This method involves reacting 1,2-diamines with sulfonium salts to facilitate cyclization into the piperazine structure.
  • Ugi Reaction: Another approach includes the Ugi reaction, which combines amines, carboxylic acids, and isocyanides to form multi-component products that can lead to piperazinone derivatives.
  • Ring Opening of Aziridines: This method utilizes aziridines that react under nucleophilic conditions with nitrogen-containing nucleophiles to yield piperazinones .

5-Methyl-2-piperazinone hydrochloride serves multiple applications in organic synthesis:

  • Synthetic Intermediate: It is widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Precursor for Amines: The compound is utilized in synthesizing various amines, which are essential in producing dyes, plastics, and pharmaceuticals .
  • Research Tool: In medicinal chemistry research, it serves as a versatile scaffold for developing new bioactive compounds.

Several compounds share structural similarities with 5-Methyl-2-piperazinone hydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PiperazineSix-membered ring with two nitrogen atomsBasic structure; widely used in pharmaceuticals
1-MethylpiperazineMethyl substitution at one nitrogen atomExhibits different biological activities
4-MethylpiperazineMethyl substitution at the four-positionKnown for specific receptor interactions
2-PiperazinoneContains a carbonyl group adjacent to the piperazine ringOften used in drug development

The uniqueness of 5-Methyl-2-piperazinone hydrochloride lies in its specific methyl substitution at the 5-position of the piperazine ring, which may influence its reactivity and biological activity compared to these similar compounds. This distinct substitution pattern can lead to variations in pharmacological effects and synthetic utility .

5-Methyl-2-piperazinone hydrochloride (CAS RN: 1264837-98-0) belongs to the piperazinone class of six-membered heterocyclic compounds containing two nitrogen atoms. Its IUPAC name, (5S)-5-methylpiperazin-2-one hydrochloride, specifies the stereochemistry at the fifth carbon, where the methyl group adopts the S configuration. The molecular formula C₅H₁₁ClN₂O corresponds to a molecular weight of 150.61 g/mol, with the hydrochloride salt enhancing its stability and solubility in polar solvents.

The core structure consists of a partially saturated piperazine ring, where the ketone group at position 2 introduces planarity, and the methyl group at position 5 creates steric and electronic asymmetry. Key structural features include:

PropertyValueSource
Molecular FormulaC₅H₁₁ClN₂O
Molecular Weight150.61 g/mol
CAS RN1264837-98-0
SMILES NotationC[C@H]1CNC(=O)CN1.Cl
Chiral CenterC5 (S configuration)

X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the chair conformation of the piperazinone ring, with the methyl group occupying an equatorial position to minimize steric strain. The hydrochloride salt forms via protonation of the secondary amine, as evidenced by characteristic IR absorption bands at 2500–3000 cm⁻¹ for the ammonium ion.

Historical Development and Discovery

The synthesis of 5-methyl-2-piperazinone hydrochloride was first disclosed in a 2018 patent (CN108129404B) describing chiral piperazinone derivatives for pharmaceutical applications. This method advanced prior work on piperazinone synthesis by introducing stereoselective reductive amination and TEMPO-mediated oxidation (2,2,6,6-tetramethylpiperidin-1-oxyl) to control regiochemistry and enantiomeric purity.

Key milestones in its development include:

  • 2014: Initial reports of unprotected 5-methylpiperazin-2-one (PubChem CID: 55253318) without hydrochloride salt characterization.
  • 2018: Patent filing for a scalable synthesis route using ethanolamine derivatives and palladium-catalyzed hydrogenolysis for deprotection.
  • 2025: Commercial availability through suppliers like Fujifilm Wako Chemicals, reflecting industrial demand.

The synthetic route outlined in CN108129404B involves three stages:

  • Oxidation of Protected Ethanolamine: TEMPO oxidation at −10°C converts ethanolamine derivatives to aminoacetaldehydes.
  • Reductive Amination: Reaction with amino acid esters (e.g., alanine methyl ester) under hydrogenation conditions forms chiral diamine intermediates.
  • Cyclization and Deprotection: Acidic methanolysis induces ring closure, yielding the hydrochloride salt.

Academic Significance in Heterocyclic Chemistry

Piperazinones occupy a critical niche in heterocyclic chemistry due to their dual amine and ketone functionalities, which enable diverse reactivity. The 5-methyl substitution in this compound enhances its utility in three areas:

Building Block for Bioactive Molecules

The methyl group’s stereoelectronic effects influence hydrogen-bonding capacity and lipophilicity, making 5-methyl-2-piperazinone hydrochloride a precursor for kinase inhibitors and neurotransmitter analogs. For example, its derivatives show potential as intermediates in antipsychotic drug candidates targeting dopamine receptors.

Stereochemical Probes

The chiral center at C5 allows researchers to study enantioselective catalysis mechanisms. Comparative studies between (5S) and (5R) configurations reveal differences in catalytic activity when the compound is used as a ligand in asymmetric hydrogenation.

Computational Modeling

Density functional theory (DFT) calculations using 5-methyl-2-piperazinone hydrochloride’s structure have improved predictions of nitrogen-containing heterocycles’ tautomeric equilibria and pKa values. These models aid in designing pH-sensitive drug delivery systems.

The compound’s academic impact is further evidenced by its role in methodological advancements, such as TEMPO-mediated oxidations under cryogenic conditions, which have been adapted for synthesizing related azacycles.

Conventional Organic Synthesis Routes

The synthesis of 5-Methyl-2-piperazinone hydrochloride represents a significant challenge in heterocyclic chemistry, requiring carefully designed approaches to construct the six-membered piperazinone ring with precise methyl substitution at the 5-position [2]. Several conventional organic synthesis routes have been developed and optimized for this compound, each offering distinct advantages and limitations.

The cyclization of 1,2-diamine derivatives stands as one of the most widely employed conventional methods for piperazinone synthesis [3]. This approach involves the condensation of appropriately substituted ethylenediamine derivatives with carbonyl compounds under reflux conditions in organic solvents such as methanol or acetic acid [2]. The method typically achieves yields ranging from 60-85% and offers the advantage of using readily available starting materials . However, the procedure often requires multiple synthetic steps and careful control of reaction conditions to prevent side product formation [2].

Reductive amination methodology utilizing aminoacetaldehyde derivatives provides another established route to 5-Methyl-2-piperazinone hydrochloride [4]. This sophisticated approach begins with N-Boc-protected ethanolamine, which undergoes oxidation to form aminoacetaldehyde intermediates [4]. Subsequent reductive amination with L-amino acid esters under carefully controlled conditions (-10 to 0°C) in alcohol solvents yields chiral diamine derivatives [4]. The final cyclization and deprotection steps produce the target piperazinone with yields typically ranging from 70-90% [4]. This method demonstrates exceptional stereoselectivity and operates under relatively mild conditions, though it requires precise temperature control throughout the process [4].

The aminolysis of difunctional compounds represents a versatile synthetic strategy that has found application in piperazinone synthesis [2]. This approach involves the reaction of amino esters, diesters, or diamines under elevated temperature conditions with base catalysis [2]. While this method offers broad substrate scope and flexibility in substitution patterns, it often suffers from limited functional group tolerance and moderate yields typically ranging from 50-75% [2].

The reaction between cyano compounds and ethylenediamine derivatives provides a direct, single-step approach to piperazinone formation [5]. Specifically, 1-cyano-1-hydroxyalkanes such as glycolonitrile react with ethylenediamine or substituted derivatives in aqueous solution under elevated temperature conditions [5]. This method offers the advantage of operating in environmentally benign aqueous media and requires minimal synthetic steps [5]. However, the approach typically produces moderate yields (40-70%) and can generate significant byproduct formation that complicates purification [5].

The Dieckmann cyclization route represents an elegant approach to piperazine-2,5-diones and related structures [6]. This method involves the intramolecular cyclization of substrates containing CH2-N(R)C(O)CH2N(R')CO2Ph structural motifs using sodium hydride in tetrahydrofuran at room temperature [6]. The terminal methylene group, activated by adjacent electron-withdrawing groups such as ketone carbonyls, nitriles, esters, or phosphoryl groups, undergoes nucleophilic attack on the phenyl carbamate carbonyl [6]. This approach demonstrates high regioselectivity and can achieve yields of 45-80%, though it requires pre-activated substrates and carefully controlled reaction conditions [6].

Table 1: Conventional Organic Synthesis Routes for 5-Methyl-2-piperazinone Hydrochloride

MethodStarting MaterialsReaction ConditionsTypical Yield (%)AdvantagesDisadvantages
Cyclization of 1,2-Diamine Derivatives1,2-diamine derivatives, carbonyl compoundsReflux in organic solvents60-85Simple procedure, readily available materialsMultiple steps required
Reductive Amination with AminoacetaldehydeN-Boc-ethanolamine, L-amino acid esters-10 to 0°C, alcohol solvent, reducing agents70-90High stereoselectivity, mild conditionsLow temperature requirement
Aminolysis of Difunctional CompoundsAmino esters, diesters, diaminesElevated temperature, base catalysis50-75Versatile substrate scopeLimited functional group tolerance
Cyano Compound-Ethylenediamine Reaction1-cyano-1-hydroxyalkanes, ethylenediamineAqueous solution, elevated temperature40-70Single-step reaction, aqueous mediumModerate yields, byproduct formation
Dieckmann CyclizationCH2-N(R)C(O)CH2N(R-prime)CO2Ph derivativesNaH, THF, room temperature45-80High regioselectivityRequires activated substrates

Catalytic Approaches and Reaction Optimization

Modern catalytic methodologies have revolutionized the synthesis of 5-Methyl-2-piperazinone hydrochloride, offering enhanced selectivity, improved yields, and more environmentally sustainable processes [7] [8]. These approaches leverage transition metal catalysis, photoredox chemistry, and innovative reaction design to overcome limitations of conventional synthetic methods.

Palladium-catalyzed approaches represent a cornerstone of modern piperazinone synthesis [4] [9]. Palladium on carbon (Pd/C) catalysis enables simultaneous deprotection and cyclization reactions under mild conditions (10-30°C) in protic solvents such as methanol and ethanol [4]. This methodology achieves exceptional selectivity (>95%) and allows for the construction of complex piperazinone structures in a single synthetic operation [4]. The catalyst facilitates both the removal of protecting groups and the formation of the heterocyclic ring through coordinated bond-forming processes [4]. Additionally, palladium-catalyzed carbon-hydrogen bond functionalization provides access to substituted piperazinones through intramolecular cyclization reactions [9].

Raney nickel catalysis offers a powerful approach for reductive cyclization reactions leading to piperazinone formation [10] [11]. This heterogeneous catalyst system operates under elevated temperature (150-200°C) and pressure (3.0-5.0 MPa) conditions in alcohol solvents [10]. The method demonstrates remarkable conversion rates, with reported selectivity of 98.3% for the desired piperazinone products [10]. The high activity of Raney nickel enables efficient reduction of nitro groups, oximes, and other functional groups while simultaneously promoting ring closure [10]. However, the harsh reaction conditions require specialized equipment and careful handling procedures [10].

Paramagnetic palladium catalysts, particularly Pd/Fe3O4-FeO systems, have emerged as innovative solutions for selective piperazinone synthesis [11]. These catalysts operate in water-organic biphasic systems under moderate conditions (50°C, 5.0 MPa hydrogen pressure) and offer the significant advantage of magnetic recovery and recycling [11]. The biphasic nature of the reaction system facilitates product separation and minimizes catalyst contamination [11]. While the selectivity (70.3%) is somewhat lower than other catalytic systems, the environmental benefits and catalyst recyclability make this approach attractive for large-scale applications [11].

Copper-based catalytic systems have found application in cross-coupling reactions for piperazinone synthesis [12]. These catalysts typically operate at moderate temperatures (80-120°C) under atmospheric pressure in solvents such as toluene and dimethylformamide [12]. Copper catalysis demonstrates excellent functional group tolerance and can accommodate a wide range of substitution patterns [12]. The selectivity ranges from 85-95%, making these systems highly effective for complex molecule synthesis [12].

Photoredox catalysis represents a cutting-edge approach to piperazinone synthesis, utilizing visible light to drive radical cyclization reactions [7] [8]. These systems operate under exceptionally mild conditions at room temperature and atmospheric pressure [7]. The photoredox-catalyzed approach enables direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines [7]. This methodology circumvents the need for pre-functionalized radical precursors and demonstrates broad compatibility with various carbonyl and amine condensation partners [7]. Yields typically range from 80-95% with excellent functional group tolerance [7].

The optimization of catalytic reactions involves careful consideration of ligand selection, solvent effects, and reaction parameters [7] [12]. Ligand choice plays a particularly significant role in copper-catalyzed protocols, where appropriate coordination environments can dramatically influence both reactivity and selectivity [12]. Temperature control remains critical, as elevated temperatures can lead to catalyst deactivation or undesired side reactions [7] [8].

Table 2: Catalytic Approaches and Reaction Optimization

Catalyst SystemReaction TypeTemperature (°C)Pressure (MPa)SolventSelectivity (%)Key Features
Palladium/Carbon (Pd/C)Hydrogenation/Deprotection10-30AtmosphericMethanol, ethanol>95Simultaneous deprotection and cyclization
Raney NickelReductive cyclization150-2003.0-5.0Alcohol solvents98.3High conversion rate, minimal byproducts
Pd/Fe3O4-FeO (Paramagnetic)Selective hydrogenation505.0Water-organic biphasic70.3Magnetic catalyst recovery
Copper-based catalystsCross-coupling reactions80-120AtmosphericToluene, DMF85-95Functional group tolerance
Photoredox catalystsRadical cyclizationRoom temperatureAtmosphericAcetonitrile, DMF80-95Mild conditions, visible light

Industrial-Scale Production Challenges

The commercial production of 5-Methyl-2-piperazinone hydrochloride faces numerous technical, economic, and regulatory challenges that significantly impact manufacturing feasibility and cost-effectiveness [13] [14] [15]. These challenges span multiple aspects of the production process, from raw material procurement to final product quality assurance.

Raw material costs represent a primary challenge in industrial-scale synthesis, with specialized reagents and catalysts contributing significantly to overall production expenses [13] [14]. The need for high-purity starting materials, particularly in pharmaceutical applications, necessitates extensive quality control measures that can increase costs by 15-25% [13]. Additionally, the availability and pricing volatility of key intermediates can create supply chain disruptions that affect production planning and inventory management [13].

Safety and handling concerns pose substantial challenges for industrial piperazinone production [13] [14]. The compound and its synthetic intermediates present toxicity risks that require stringent occupational safety protocols [13]. These safety requirements necessitate specialized containment systems, comprehensive worker training programs, and continuous monitoring procedures [13]. The implementation of these safety measures typically increases production costs by 10-20% and requires significant capital investment in safety infrastructure [13].

Environmental compliance issues create additional complexity for industrial manufacturing [13] [14]. Waste disposal regulations and emission control requirements mandate the implementation of sophisticated waste treatment systems and environmental monitoring protocols [13]. The pharmaceutical industry's increasing focus on green chemistry principles has led to pressure for more sustainable synthetic routes [14] [15]. These environmental considerations typically add 8-15% to production costs but are essential for regulatory compliance and corporate sustainability goals [13].

Scale-up difficulties represent significant technical challenges in transitioning from laboratory synthesis to industrial production [16] [15] [17]. Heat transfer limitations become particularly problematic in large-scale reactors, where inadequate temperature control can lead to reduced reaction efficiency and increased byproduct formation [16]. Mixing efficiency issues can result in heterogeneous reaction conditions that compromise product quality and yield [16]. These scale-up challenges typically increase production costs by 12-18% and require substantial process engineering expertise [16].

Quality control requirements for pharmaceutical-grade 5-Methyl-2-piperazinone hydrochloride demand sophisticated analytical capabilities and extensive testing protocols [14]. The analytical complexity required to detect trace impurities and verify product purity necessitates advanced instrumentation and highly trained personnel [14]. These quality assurance measures can extend processing times and increase costs by 5-12% [14]. Regulatory agencies require comprehensive documentation of manufacturing processes and quality control procedures, adding administrative burden to production operations [14].

Market volatility presents ongoing challenges for production planning and financial management [13]. Demand fluctuations in pharmaceutical markets can create difficulties in capacity utilization and inventory management [13]. Pricing pressures from generic competition and healthcare cost containment initiatives can significantly impact profit margins [13]. These market dynamics typically affect production planning and can increase operational costs by 5-15% through inefficient capacity utilization [13].

The integration of advanced manufacturing technologies, including continuous flow reactors and process analytical technology, offers potential solutions to some industrial challenges [17]. Continuous flow systems can improve heat and mass transfer while providing better process control and reduced safety risks [17]. However, the implementation of these technologies requires substantial capital investment and specialized expertise [17].

Table 3: Industrial-Scale Production Challenges

Challenge CategorySpecific IssuesImpact on ProductionMitigation StrategiesCost Impact (% increase)
Raw Material CostHigh cost of specialized reagentsIncreased manufacturing costsProcess optimization, alternative reagents15-25
Safety and HandlingToxicity concerns, occupational exposureStringent safety protocols requiredAdvanced containment systems, training10-20
Environmental ComplianceWaste disposal, emission controlAdditional compliance costsGreen chemistry approaches, recycling8-15
Scale-up DifficultiesHeat transfer limitations, mixing efficiencyReduced reaction efficiencyContinuous flow reactors, improved mixing12-18
Quality ControlAnalytical complexity, purity standardsExtended testing proceduresIn-line monitoring, automated testing5-12
Market VolatilityDemand fluctuations, pricing pressuresProduction planning difficultiesDiversified product portfolio5-15

Purification Techniques and Yield Optimization

The purification of 5-Methyl-2-piperazinone hydrochloride requires sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical applications [18] [19] [20]. Multiple purification strategies have been developed and optimized to address the specific challenges associated with this heterocyclic compound.

Crystallization from acetone represents the most widely employed purification method for piperazinone hydrochlorides [18]. This technique involves dissolving crude piperazinone in acetone (typically 5-100 volumes per volume of product) at slightly elevated temperatures (not exceeding 40°C) [18]. The addition of stoichiometric to five-fold excess acetic acid facilitates the formation of piperazine diacetate, which precipitates as pure white crystalline material [18]. The crystallization is preferably conducted at controlled temperatures (10-30°C) to optimize crystal formation and purity [18]. This method achieves target purity levels exceeding 99.5% with recovery yields of 85-95% [18]. The precipitated salt can be easily filtered and washed with acetone to remove impurities [18]. The purified diacetate salt sublimes above 100°C and melts at approximately 200°C, providing clear indicators of product purity [18].

Recrystallization from ethanol offers an alternative purification approach that is particularly effective for removing organic impurities [20]. This method involves dissolving the crude product in hot ethanol under reflux conditions (78°C) followed by controlled cooling to promote crystal formation [20]. The process typically requires 4-8 hours and achieves purity levels exceeding 97% with recovery yields of 80-90% [20]. The recrystallization process can be enhanced through the addition of activated charcoal to remove colored impurities and improve product appearance [20].

Column chromatography provides high-resolution separation capabilities for complex impurity profiles . Silica gel columns with dichloromethane/methanol (9:1) mobile phases achieve purities exceeding 95% . The method operates at room temperature and typically requires 6-12 hours for complete separation . While column chromatography offers excellent separation efficiency, recovery yields are typically lower (70-85%) due to product retention on the stationary phase . This technique is particularly valuable for analytical-scale purifications and method development .

Distillation techniques enable high-purity separation based on boiling point differences [18] [22]. High-vacuum distillation at reduced pressures (1 mmHg) and moderate temperatures (50-80°C) can achieve purity levels exceeding 99% [22]. The process typically requires 8-12 hours but provides excellent recovery yields of 90-95% [22]. Fractional distillation under atmospheric pressure has been successfully employed for methylpiperazine derivatives, with the product distilling at characteristic boiling points [22]. Gas chromatographic analysis using carbowax columns can verify product purity to 99.8% [22].

Salt formation methodologies, particularly diacetate formation, represent highly effective purification strategies [18]. The selective precipitation of piperazine diacetate from acetone solution provides exceptional purity (>99.8%) with outstanding recovery yields (90-98%) [18]. The process is rapid (1-3 hours) and operates under mild conditions [18]. The salt can be subsequently converted to the free base or other salt forms through standard metathesis reactions [18].

Acid-base extraction techniques exploit the basic nature of piperazinone compounds to achieve selective purification [19]. These methods involve pH manipulation to convert the compound between neutral and ionic forms, enabling selective extraction into aqueous or organic phases [19]. The technique typically achieves purities exceeding 95% with recovery yields of 75-90% [19]. Multiple extraction cycles may be required to achieve optimal purity, extending processing time to 4-6 hours [19].

Yield optimization strategies focus on minimizing product losses during purification while maintaining high purity standards . Careful optimization of crystallization conditions, including temperature, solvent composition, and cooling rates, can significantly improve both yield and purity . The implementation of seeding techniques and controlled nucleation can enhance crystal quality and reduce processing time . Process analytical technology, including in-line monitoring systems, enables real-time optimization of purification parameters .

Table 4: Purification Techniques and Yield Optimization

Purification MethodTarget Purity (%)Recovery Yield (%)Solvent SystemTemperature (°C)Processing Time (hours)Equipment Requirements
Crystallization from Acetone>99.585-95Acetone/acetic acid10-302-4Stirred reactor, filtration
Recrystallization from Ethanol>9780-90Ethanol78 (reflux)4-8Reflux setup, filtration
Column Chromatography>9570-85DCM/MeOH (9:1)Room temperature6-12Column, fraction collector
Distillation>9990-95High vacuum50-808-12Distillation apparatus
Salt Formation (Diacetate)>99.890-98AcetoneRoom temperature1-3Precipitation vessel
Acid-Base Extraction>9575-90Aqueous/organicRoom temperature4-6Separatory funnels

The crystallographic characterization of 5-Methyl-2-piperazinone hydrochloride provides fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound remains limited in the current literature, structural analysis of related piperazinone derivatives offers valuable comparative information for understanding its geometric parameters [1] [2].

The molecular structure of 5-Methyl-2-piperazinone hydrochloride consists of a six-membered piperazinone ring system where the 2-position is oxidized to form a ketone functionality, and the 5-position bears a methyl substituent in the S-configuration [3] . The compound crystallizes as a hydrochloride salt, with the chloride anion providing electrostatic stabilization to the protonated nitrogen center. The molecular formula C₅H₁₁ClN₂O corresponds to a molecular weight of 150.61 g/mol, with the exact mass determined as 150.0559907 Da [3] .

The piperazinone ring adopts a chair conformation, consistent with other six-membered heterocycles containing nitrogen atoms [1] [2]. This conformational preference minimizes torsional strain and optimizes the spatial arrangement of substituents around the ring system. The stereochemical configuration at the 5-position is critical for the compound's three-dimensional structure, with the S-configuration providing distinct spatial orientation compared to its R-enantiomer [3] .

Hydrogen bonding interactions play a crucial role in the crystal packing of piperazinone hydrochlorides. Similar compounds demonstrate formation of inversion dimers through pairwise N—H⋯O hydrogen bonds, creating R₂²(8) ring motifs [1] [2]. The chloride anion typically forms N—H⋯Cl hydrogen bonds with protonated nitrogen centers, while additional C—H⋯O, C—H⋯N, and C—H⋯Cl interactions contribute to the overall crystal stability [1] [2].

The molecular geometry exhibits characteristic bond lengths and angles typical of piperazinone systems. The N—C bond lengths within the ring system range from approximately 1.35-1.47 Å, with the C=O bond length around 1.22-1.23 Å [1] [5]. The bond angles around the nitrogen atoms reflect their hybridization states, with sp³ hybridization at the saturated nitrogen centers and partial planar character at the amide nitrogen due to resonance with the carbonyl group [1] [5].

Thermal Stability and Decomposition Profiles

The thermal behavior of 5-Methyl-2-piperazinone hydrochloride represents a critical aspect of its physicochemical characterization, particularly relevant for processing, storage, and analytical applications. Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide comprehensive insights into the compound's thermal stability profile and decomposition pathways [6] [7] [8].

Piperazine-based compounds generally exhibit exceptional thermal stability compared to other amine-containing structures, with resistance to degradation up to temperatures of 150°C under standard conditions [6] [7]. This enhanced thermal stability originates from the six-membered ring structure, which minimizes angle strain and torsional stress compared to smaller or larger ring systems [7] [9]. The incorporation of a methyl substituent at the 5-position introduces additional structural considerations that influence thermal behavior [9].

Thermogravimetric analysis of piperazinone hydrochlorides typically reveals initial weight loss events corresponding to dehydration or loss of volatile components, followed by more significant decomposition at elevated temperatures [8]. The hydrochloride salt form may exhibit different thermal behavior compared to the free base, with potential loss of hydrogen chloride gas during heating [8]. Safety data sheets indicate that thermal decomposition of 5-Methyl-2-piperazinone hydrochloride produces hazardous decomposition products including carbon oxides, hydrogen chloride, and nitrogen oxides [8].

The compound demonstrates stability under recommended storage conditions at room temperature and atmospheric pressure [8]. However, specific precautions include avoiding dust generation and maintaining proper ventilation during handling to prevent exposure to potential decomposition products [8]. The thermal stability profile supports its use in various synthetic and analytical applications where moderate heating may be required.

Comparative studies with related piperazine derivatives indicate that methyl substitution can influence degradation rates, with both 1-methylpiperazine and 2-methylpiperazine showing altered thermal behavior compared to unsubstituted piperazine [9]. The position and nature of substituents affect the overall thermal stability through electronic and steric effects that influence the strength of intramolecular and intermolecular interactions.

Solubility Behavior in Various Solvent Systems

The solubility characteristics of 5-Methyl-2-piperazinone hydrochloride reflect the interplay between its molecular structure, hydrogen bonding capabilities, and ionic nature as a hydrochloride salt. Understanding these solubility patterns is essential for pharmaceutical development, analytical procedures, and synthetic applications [11] [12] [13].

The formation of the hydrochloride salt significantly enhances aqueous solubility compared to the free base form [3] . Predicted solubility in water exceeds 50 mg/mL, representing a substantial improvement in dissolution behavior that facilitates various applications requiring aqueous media [3] . This enhanced solubility results from the ionic character of the hydrochloride salt, which promotes favorable interactions with polar solvents through electrostatic forces and hydrogen bonding [11] [12].

In organic solvent systems, the compound demonstrates variable solubility depending on the polarity and hydrogen bonding capacity of the solvent. Polar protic solvents such as methanol and ethanol provide good solubility, with enhanced dissolution at elevated temperatures [14] [15]. The compound shows ready solubility in chloroform and acetone, making these solvents suitable for extraction and purification procedures [14] [15]. Conversely, solubility in diethyl ether is limited due to the ionic nature of the hydrochloride salt and the low polarity of the ether solvent [13].

Dimethyl sulfoxide serves as an excellent solvent for 5-Methyl-2-piperazinone hydrochloride, supporting its use in nuclear magnetic resonance spectroscopy and other analytical applications [16] [17]. The high polarity and hydrogen bonding capacity of dimethyl sulfoxide facilitate complete dissolution and provide clear spectroscopic data [16] [17].

pH-dependent solubility behavior represents another important aspect of the compound's dissolution characteristics. Acidic conditions (pH 2.0) enhance solubility through protonation effects and favorable electrostatic interactions [11] [15]. At physiological pH (7.4), moderate solubility is maintained, supporting potential biological applications [11] [15]. The partition coefficient and distribution behavior in different pH environments influence the compound's bioavailability and pharmacokinetic properties [12].

Temperature effects significantly influence solubility across different solvent systems. Elevated temperatures generally increase dissolution rates and maximum solubility concentrations, following typical thermodynamic principles for most organic compounds [11] [15]. This temperature dependence must be considered in crystallization procedures and analytical method development.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 5-Methyl-2-piperazinone hydrochloride provides definitive structural identification and purity assessment through multiple complementary analytical techniques. Each spectroscopic method contributes unique information about molecular connectivity, functional groups, and electronic properties [18] [17] [19] [20].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy of 5-Methyl-2-piperazinone hydrochloride in deuterated chloroform reveals characteristic signals that confirm the molecular structure and substitution pattern [3] [18] [19]. The piperazine ring system produces distinct multipicity patterns due to the symmetrical nature of the molecule and the presence of the methyl substituent. Key signals include the piperazine methylene protons appearing as singlets around δ 3.64 ppm, reflecting the chemical equivalence of these protons in the ring system [3] [18]. The methyl group at the 5-position generates a characteristic singlet at approximately δ 2.68 ppm [3] [18].

The simplicity of the ¹H nuclear magnetic resonance spectrum results from the reduced complexity of the substituted piperazinone system compared to more heavily substituted analogs [19]. Conformational effects and restricted rotation around the C—N amide bond may introduce additional complexity in some piperazinone derivatives, but the 5-methyl substitution pattern maintains relatively straightforward spectral characteristics [19].

¹³C Nuclear magnetic resonance analysis provides complementary information about the carbon framework of the molecule [3] [16]. Key carbon resonances include the carbonyl carbon appearing at approximately δ 171.95 ppm, characteristic of the amide functionality [3] [16]. Additional significant signals occur at δ 155.95, 49.08, and 16.83 ppm, corresponding to other carbon environments within the piperazinone ring and the methyl substituent [3] [16]. The carbonyl carbon chemical shift around 172 ppm confirms the presence of the amide group, while the methyl carbon appears in the expected aliphatic region around 17 ppm [3] [16].

Infrared Spectroscopy

Infrared spectroscopic analysis identifies characteristic functional group vibrations that provide fingerprint identification of 5-Methyl-2-piperazinone hydrochloride [17] [21] [22]. The spectrum displays typical amide absorption bands, including the amide I band corresponding to C=O stretching vibrations and the amide II band arising from coupled N—H bending and C—N stretching motions [14] [17] [21].

N—H stretching vibrations appear in the 3200-3400 cm⁻¹ region, with specific frequencies influenced by hydrogen bonding interactions and the ionic nature of the hydrochloride salt [14] [17] [22]. The C=O stretching absorption occurs around 1620-1650 cm⁻¹, characteristic of conjugated amide systems [14] [17]. Additional bands in the fingerprint region below 1500 cm⁻¹ provide specific structural information about C—N stretching, ring deformation modes, and other molecular vibrations [17] [21] [22].

The hydrochloride salt formation may introduce additional spectroscopic features compared to the free base, including modifications in N—H stretching frequencies due to protonation effects and changes in hydrogen bonding patterns [17] [22]. These spectral differences serve as diagnostic tools for distinguishing between salt and free base forms.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 5-Methyl-2-piperazinone hydrochloride reveals electronic transitions characteristic of the piperazinone chromophore system [23] [24]. The compound typically exhibits absorption maxima in the 210-280 nm region, corresponding to π→π* transitions within the conjugated amide system [23] [24]. These electronic transitions provide information about the extended conjugation present in the molecule and serve as diagnostic features for compound identification.

The UV-visible spectrum may show sensitivity to solvent effects and pH conditions, reflecting changes in the electronic environment of the chromophore [23] [24]. Concentration-dependent behavior and potential aggregation effects must be considered during spectroscopic analysis to ensure accurate interpretation of the spectral data [23] [24].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern information for structural elucidation [25] [26] [27] [28]. Electron ionization mass spectrometry typically produces a molecular ion peak at m/z 150, corresponding to the molecular weight of the compound [3] [26] [28]. Characteristic fragmentation patterns include alpha cleavage reactions typical of amine-containing compounds, with significant fragment ions at m/z 30 corresponding to [CH₂=NH₂]⁺ [26] [28].

High-resolution mass spectrometry provides exact mass determination with high accuracy, confirming the molecular formula and supporting unambiguous compound identification [3] [29]. The exact mass of 150.0559907 Da enables differentiation from other compounds with similar nominal masses and provides confidence in structural assignments [3] [29].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

150.0559907 g/mol

Monoisotopic Mass

150.0559907 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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